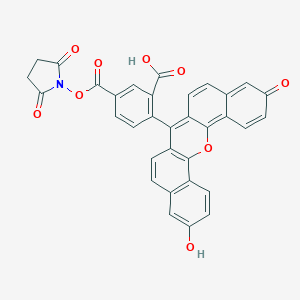

5(6)-羧基萘荧光素 N-琥珀酰亚胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

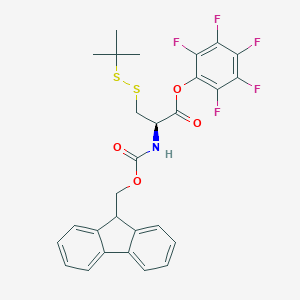

5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid is a useful research compound. Its molecular formula is C33H19NO9 and its molecular weight is 573.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

免疫细胞跟踪和增殖分析

该化合物用作胺反应性荧光探针,用于染色细胞,特别是免疫细胞。 它在流式细胞术中用于跟踪淋巴细胞迁移和增殖,从而提供对免疫反应的见解 .

荧光显微镜

作为罗丹明染料的胺反应性衍生物,它用作荧光显微镜的探针标记。 这使得研究人员能够以高特异性可视化和研究细胞结构和功能 .

基于免疫荧光的检测

它应用于基于免疫荧光的检测,包括蛋白质印迹和ELISA,以检测蛋白质。 这对于理解各种生物过程中的蛋白质表达和相互作用至关重要 .

寡核苷酸标记

该化合物在用于自动 DNA 测序应用的寡核苷酸标记中也很突出。 这通过允许识别特定的 DNA 序列来帮助遗传分析和研究 .

药物和蛋白质衍生化

它充当胺偶联试剂,形成衍生化的化合物,例如蛋白质和药物。 这对药物开发和了解药物-蛋白质相互作用很重要 .

细胞功能评估和生物分子跟踪

研究人员使用该化合物来观察和分析细胞结构,跟踪生物分子,评估细胞功能,区分细胞类型,检测生物分子,研究组织病理学,以及监测微生物 .

每种应用都提供了对生物研究不同方面的宝贵见解,并对科学进步做出了重大贡献。

Sigma-Aldrich - 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester Thermo Fisher Scientific - NHS-Rhodamine Sigma-Aldrich - 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester

作用机制

Target of Action

The primary targets of 5(6)-Carboxynaphthofluorescein N-Succinimidyl Ester are intracellular molecules, notably lysine residues and other amine sources . This compound is membrane permeable and covalently couples to these intracellular molecules .

Mode of Action

5(6)-Carboxynaphthofluorescein N-Succinimidyl Ester is an amine reactive fluorescent probe . It labels cells by covalently binding to intracellular molecules . Once it diffuses into the cell, its acetate groups are cleaved by intracellular esterases, generating a fluorescent ester . This covalent coupling reaction allows the fluorescent ester to be retained within cells for extended periods .

Biochemical Pathways

The compound is involved in the process of cell staining, especially immune cells, for analysis in applications such as flow cytometry . It forms green fluorescent conjugates upon deacetylation . The fluorescence of the compound can be progressively halved within daughter cells following each cell division, allowing for the tracking of cell proliferation .

Pharmacokinetics

The compound is soluble in DMF and DMSO , which facilitates its distribution in the body.

Result of Action

The result of the compound’s action is the generation of a fluorescent signal within cells. This fluorescence can be used to track cell proliferation and migration . The compound’s fluorescence can be progressively halved within daughter cells following each cell division, allowing for the identification of multiple cell divisions .

Action Environment

The action of 5(6)-Carboxynaphthofluorescein N-Succinimidyl Ester is influenced by the pH of the environment . The compound is most effective in a physiological pH environment . Additionally, the compound should be stored under desiccating conditions at -20°C , indicating that its stability and efficacy could be affected by temperature and humidity.

属性

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRMFVCZCOSFPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H19NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)